7-Methylocta-5,6-dien-3-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylocta-5,6-dien-3-OL is an organic compound with the molecular formula C9H16O It is a type of alkenol, characterized by the presence of both an alcohol group (-OH) and a double bond within its carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylocta-5,6-dien-3-OL can be achieved through several methods. One common approach involves the dehydration of linalool, a naturally occurring terpene alcohol. This process can be catalyzed by enzymes such as linalool dehydratase isomerase, which facilitates the conversion of linalool to this compound under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of chemical catalysts and controlled reaction environments to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
7-Methylocta-5,6-dien-3-OL undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group, forming compounds such as aldehydes or ketones.
Reduction: The double bonds in the compound can be reduced to single bonds, resulting in saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Reagents such as thionyl chloride (SOCl2) can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds.
Scientific Research Applications
7-Methylocta-5,6-dien-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant scent.
Mechanism of Action
The mechanism of action of 7-Methylocta-5,6-dien-3-OL involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act on enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Linalool: A naturally occurring terpene alcohol with a similar structure.
Geraniol: Another terpene alcohol with comparable properties.
Nerol: An isomer of geraniol with slight structural differences.
Uniqueness
7-Methylocta-5,6-dien-3-OL is unique due to its specific arrangement of double bonds and the presence of a methyl group, which confer distinct chemical and physical properties.
Properties
CAS No. |
821782-53-0 |
---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
InChI |
InChI=1S/C9H16O/c1-4-9(10)7-5-6-8(2)3/h5,9-10H,4,7H2,1-3H3 |
InChI Key |
AZTKIEJIMIHAJK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC=C=C(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.